2-Formylfuran-3-carboxylic acid

Übersicht

Beschreibung

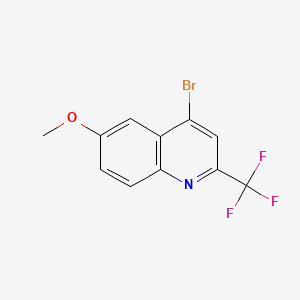

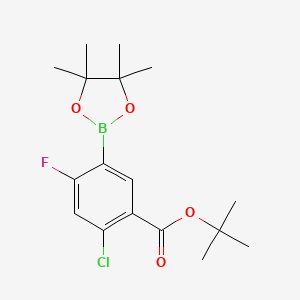

2-Formylfuran-3-carboxylic acid is a chemical compound with the molecular formula C6H4O4 and a molecular weight of 140.1 . It is a powder that is stored at a temperature of 4°C .

Molecular Structure Analysis

The IUPAC name for 2-Formylfuran-3-carboxylic acid is 2-formyl-3-furoic acid . The InChI code for this compound is 1S/C6H4O4/c7-3-5-4 (6 (8)9)1-2-10-5/h1-3H, (H,8,9) .

Physical And Chemical Properties Analysis

2-Formylfuran-3-carboxylic acid is a powder that is stored at a temperature of 4°C . It has a molecular weight of 140.1 . The melting point of this compound is between 148-150°C .

Wissenschaftliche Forschungsanwendungen

1. Catalytic Oxidation in Industrial Manufacturing

2-Formylfuran-3-carboxylic acid plays a significant role in the catalytic oxidation of lignite to carboxylic acids, which are important chemicals in industrial manufacturing. The process involves the use of iron-based catalysts like FeCl3 and Fe2(SO4)3, which facilitate the production of various carboxylic acids including formic acid, acetic acid, and benzene carboxylic acids. This method is environmentally benign as it requires no alkali and consumes little H2SO4 (Yang et al., 2017).

2. Synthesis in Pharmaceutical and Polymer Industries

The synthesis of furan carboxylic acids, including 2-Formylfuran-3-carboxylic acid, is important in pharmaceutical and polymer industries. Dual-enzyme cascade systems have been developed for controlled synthesis from 5-hydroxymethylfurfural, achieving high yields and efficiency (Jia et al., 2019).

3. Potential in Hydrogen Energy Storage

2-Formylfuran-3-carboxylic acid derivatives, like formic acid, have potential applications in hydrogen energy storage. Formic acid serves as a reversible source for hydrogen storage, showing promise in the development of efficient rechargeable hydrogen fuel cells (Singh et al., 2016).

4. Organic Synthesis

The compound finds use in the synthesis of 3-formylfurans, core structures of various bioactive natural products. Efficient methods involving gold(I)-catalyzed cascade reactions have been developed for this purpose, providing access to a wide range of functionalized furan cores (Wang et al., 2014).

Safety And Hazards

The safety information for 2-Formylfuran-3-carboxylic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-formylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPTYRBQYCIAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708027 | |

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylfuran-3-carboxylic acid | |

CAS RN |

14757-79-0 | |

| Record name | 2-Formylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-p-tolyl-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)

![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)